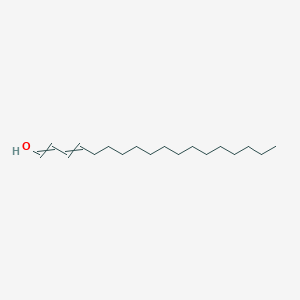

Octadecadienol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H34O |

|---|---|

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadeca-1,3-dien-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h15-19H,2-14H2,1H3 |

InChI Key |

YQBBOKLKQHKPIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC=CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Known Isomers of Octadecadienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienols are a class of fatty alcohols containing an 18-carbon chain and two double bonds. The seemingly simple variation in the position and geometry of these double bonds gives rise to a vast number of isomers, each with potentially unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known isomers of octadecadienol, summarizing their properties, detailing their synthesis, and exploring their biological significance, with a particular focus on their roles as insect pheromones and their potential in other biological systems.

Isomers of this compound: A Structural Overview

The isomers of this compound can be broadly categorized into positional isomers, which differ in the location of the two double bonds along the 18-carbon chain, and geometric isomers (stereoisomers), which differ in the spatial arrangement of substituents around the double bonds (cis/Z or trans/E). The combination of these two factors results in a large number of possible isomers.

For example, considering only the position of the double bonds, we can have isomers such as 9,12-octadecadien-1-ol, 10,12-octadecadien-1-ol, 2,13-octadecadien-1-ol, and 3,13-octadecadien-1-ol. Each of these positional isomers can exist as four possible geometric isomers: (Z,Z), (Z,E), (E,Z), and (E,E).

Known Positional and Geometric Isomers

While a comprehensive list of all theoretically possible isomers is extensive, a number of this compound isomers have been identified in nature, particularly as insect sex pheromones, or have been synthesized for research purposes. Some of the most well-documented isomers include:

-

(9Z,12Z)-Octadeca-9,12-dien-1-ol (Linoleyl Alcohol): This is one of the most common isomers, derived from the reduction of linoleic acid.

-

(E,Z)-2,13-Octadecadien-1-ol & (Z,E)-2,13-Octadecadien-1-ol: These isomers have been identified as sex pheromone components in certain species of moths.

-

(E,Z)-3,13-Octadecadien-1-ol & (Z,Z)-3,13-Octadecadien-1-ol: Also known to function as insect pheromones.

-

Conjugated Linoleyl Alcohols (e.g., (9Z,11E)-Octadeca-9,11-dien-1-ol): These are the alcohol analogues of conjugated linoleic acids (CLAs) and are of interest for their potential biological activities.

Physicochemical and Spectroscopic Data

The precise arrangement of double bonds significantly influences the physical and chemical properties of this compound isomers. These properties are crucial for their biological function and for their isolation and characterization.

Table 1: Physicochemical Properties of Selected this compound Isomers

| Isomer | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | CAS Number |

| Linoleyl Alcohol | (9Z,12Z)-Octadeca-9,12-dien-1-ol | C₁₈H₃₄O | 266.47 | 153-154 @ 0.4 kPa[1] | 0.8612[1] | 1.4590 @ 25°C | 506-43-4[2] |

Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of the position and geometry of the double bonds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the hydroxyl (-OH) functional group and the C=C double bonds. The absorption bands can also provide clues about the stereochemistry of the double bonds.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can help in identifying the structure.

Experimental Protocols: Synthesis of this compound Isomers

The synthesis of specific this compound isomers is essential for their study and application. The choice of synthetic route depends on the desired positional and geometric isomer.

General Synthetic Strategy for Non-Conjugated Dienols (e.g., Linoleyl Alcohol)

A common method for the synthesis of non-conjugated octadecadienols is the reduction of the corresponding fatty acid or its ester.

Protocol: Synthesis of (9Z,12Z)-Octadeca-9,12-dien-1-ol (Linoleyl Alcohol) via Reduction of Ethyl Linoleate

This procedure is adapted from a method for the preparation of oleyl alcohol, which is noted to be applicable for linoleyl alcohol synthesis.[3]

Materials:

-

Ethyl linoleate

-

Absolute ethanol

-

Sodium metal

-

Water

-

Diethyl ether

-

1% Potassium hydroxide solution

-

Acetone

Procedure:

-

Reduction: In a flask, dissolve ethyl linoleate in absolute ethanol. While stirring, carefully add small pieces of sodium metal. The reaction is exothermic. After the initial reaction subsides, add more absolute ethanol and heat the mixture on a steam bath until all the sodium has reacted.

-

Saponification: Add water to the cooled reaction mixture and reflux for 1 hour to saponify any unreacted ester.

-

Extraction: After cooling, add more water and extract the unsaponifiable fraction (containing the linoleyl alcohol) with diethyl ether.

-

Washing: Wash the ether extracts with a 1% potassium hydroxide solution and then with water until the washings are neutral.

-

Drying and Evaporation: Dry the ether solution over anhydrous sodium sulfate and evaporate the ether to obtain the crude linoleyl alcohol.

-

Purification: The crude product can be purified by distillation under reduced pressure and/or by low-temperature crystallization from acetone.

Synthetic Strategies for Insect Pheromone Isomers

The synthesis of insect pheromones often requires more complex, stereoselective methods to ensure the correct geometry of the double bonds, which is critical for their biological activity. These syntheses often involve Wittig reactions, acetylenic chemistry, and enzymatic reactions.

Biological Activity and Signaling Pathways

The biological roles of this compound isomers are diverse, with the most extensively studied area being their function as insect sex pheromones. However, emerging research suggests other potential biological activities.

Role as Insect Pheromones

Many lepidopteran species use specific blends of this compound isomers and their acetates as sex pheromones to attract mates. The high specificity of these chemical signals is crucial for reproductive isolation between species.

The biosynthesis of these pheromones in insects often starts from common fatty acids, such as palmitic or stearic acid, and involves a series of desaturation and chain-shortening or elongation steps, followed by reduction to the alcohol.

Other Potential Biological Activities

While research is less extensive than in the field of insect pheromones, some studies suggest that this compound isomers may have other biological roles:

-

Antimicrobial Activity: Some studies have reported antimicrobial properties for certain this compound isomers.

-

Signaling Molecules: As fatty alcohols, octadecadienols can be incorporated into cellular lipids and may act as signaling molecules or precursors to signaling molecules. For example, linoleyl alcohol can be oxidized in vivo to linoleic acid, a precursor to various signaling molecules.[2]

-

Modulation of Enzyme Activity: Studies on related fatty alcohols suggest they can influence the activity of enzymes involved in lipid metabolism and signaling.

The biological activities of the corresponding conjugated linoleic acids (CLAs), which include anti-inflammatory, anti-carcinogenic, and effects on lipid metabolism, suggest that conjugated octadecadienols could also possess interesting biological properties that warrant further investigation.[4][5]

Conclusion

The isomers of this compound represent a large and diverse class of molecules with significant biological relevance. While their role as insect pheromones is well-established, the exploration of their other potential biological activities is an expanding area of research. This guide provides a foundational understanding of these compounds, highlighting the need for further investigation into the synthesis, characterization, and biological function of a wider range of this compound isomers. Such research holds promise for the development of novel applications in pest management, as well as in the pharmaceutical and nutraceutical industries.

References

- 1. Linoleyl alcohol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Distribution of Octadecadienol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and analysis of octadecadienol isomers. These C18 di-unsaturated alcohols are significant semiochemicals, particularly as insect pheromones, and are also found as components of plant volatiles. This document details their natural occurrence, presents available quantitative data, outlines experimental protocols for their study, and illustrates relevant biological pathways.

Natural Sources and Distribution of this compound Isomers

This compound isomers are primarily found in two major natural domains: the insect kingdom, where they function as potent sex pheromones, and the plant kingdom, as constituents of floral scents and other volatile emissions.

Insect Pheromones

A significant number of this compound isomers and their acetate derivatives have been identified as key components of sex pheromones in various insect species, particularly within the Lepidoptera order. The family Sesiidae (clearwing moths) is a notable example where these compounds are prevalent. The specific isomer and its ratio to other compounds are often crucial for species-specific communication.

Table 1: Selected this compound Isomers Identified as Insect Sex Pheromones

| Insect Species | Family | Isomer(s) | Ratio | Source |

| Glossosphecia romanovi | Sesiidae | (Z,Z)-3,13-octadecadien-1-ol (Z3,Z13-18:OH) and (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc) | ~9:1 (OH:OAc) | [1] |

| Dipchasphecia altaica | Sesiidae | (E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc) and (E,Z)-2,13-octadecadien-1-ol (E2,Z13-18:OH) | 5:5 | [2] |

| Chamaesphecia astatiformis | Sesiidae | (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc) and (E,Z)-3,13-octadecadien-1-ol (E3,Z13-18:OH) | 9:1 | [2] |

| Synanthedon bicingulata | Sesiidae | (E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc) and (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc) | ~4.3:5.7 | [3] |

| Macroscelesia japona | Sesiidae | (2E,13Z)-octadecadienal | - | [4] |

Plant Volatiles

This compound isomers are also present in the complex blend of volatile organic compounds (VOCs) emitted by plants, contributing to their characteristic scents. Their presence in floral scents suggests a role in attracting pollinators. However, the identification and quantification of specific this compound isomers in plant volatiles are less extensively documented compared to their role as insect pheromones. One identified example is (Z,Z)-4,15-octadecadien-1-ol acetate.

Biosynthesis of this compound Isomers in Insects

The biosynthesis of this compound pheromones in moths typically starts from common fatty acids, such as palmitic or stearic acid. A series of enzymatic reactions involving desaturases, chain-shortening enzymes, reductases, and sometimes acetyltransferases leads to the final pheromone components.

Experimental Protocols

The identification and quantification of this compound isomers from natural sources require a multi-step process involving extraction, purification, and analysis.

Extraction of this compound Isomers from Insect Pheromone Glands

Objective: To extract semi-volatile pheromone components from the pheromone glands of female moths.

Materials:

-

Virgin female moths

-

Dissecting scissors and forceps

-

Glass vials with Teflon-lined caps

-

Hexane (GC grade)

-

Glass Pasteur pipettes

-

Nitrogen gas for evaporation

Protocol:

-

Excise the pheromone glands, typically located in the terminal abdominal segments, from virgin female moths during their calling period.

-

Immediately place the excised glands into a glass vial containing a small volume (e.g., 100 µL) of hexane.

-

Allow the extraction to proceed for a specified time (e.g., 30 minutes to several hours) at room temperature.

-

Carefully remove the glands from the solvent.

-

Concentrate the extract to a smaller volume (e.g., 10-20 µL) under a gentle stream of nitrogen if necessary.

-

The resulting extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Electroantennography (GC-EAD).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound isomers in an extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A polar capillary column (e.g., DB-WAX, CP-Sil 88) is often preferred for separating isomers of long-chain unsaturated alcohols.

Protocol:

-

Injection: Inject 1-2 µL of the hexane extract into the GC inlet.

-

GC Separation:

-

Inlet Temperature: Typically 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interaction with the stationary phase. An example program could be:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 180 °C at 10 °C/min.

-

Ramp 2: Increase to 240 °C at 5 °C/min, hold for 10 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Identification: Identify compounds by comparing their mass spectra and retention times to those of authentic standards or to spectra in a library (e.g., NIST).

-

Derivatization of Long-Chain Alcohols

To improve chromatographic separation and detection sensitivity, long-chain alcohols can be derivatized to form more volatile esters. A common method is silylation to form trimethylsilyl (TMS) ethers.

Protocol for TMS Derivatization:

-

Evaporate the alcohol-containing sample to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry sample.

-

Heat the mixture at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes).

-

The derivatized sample can then be directly injected into the GC-MS.

Signaling Pathway of Pheromone Reception in Moths

The detection of this compound pheromones by male moths initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. This process can involve both ionotropic and metabotropic pathways.

Upon entering the sensillum lymph, the hydrophobic this compound molecule is bound by a Pheromone Binding Protein (PBP).[5] This complex transports the pheromone to the dendritic membrane of an olfactory sensory neuron, where it interacts with a specific Odorant Receptor (OR) complexed with the co-receptor Orco.[6][7] This interaction can trigger either a rapid ionotropic response, where the OR-Orco complex itself functions as an ion channel, or a slower metabotropic cascade involving G-proteins and the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] Both pathways ultimately lead to a depolarization of the neuronal membrane and the generation of action potentials, which transmit the olfactory signal to the brain.[9]

Conclusion

This compound isomers represent a fascinating class of natural products with significant roles in chemical ecology. Their primary function as highly specific insect sex pheromones makes them valuable targets for the development of environmentally friendly pest management strategies. Furthermore, their presence in plant volatiles suggests broader ecological roles. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of these compounds, while the illustrated pathways offer insights into their biosynthesis and mode of action. Further research is needed to expand the quantitative data on their distribution in a wider range of species and to fully elucidate the intricacies of their signaling pathways, which could open new avenues for drug development and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. No Evidence for Ionotropic Pheromone Transduction in the Hawkmoth Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ionotropic and metabotropic mechanisms in chemoreception: ‘chance or design'? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Attraction: An In-depth Technical Guide to the Biosynthesis of Octadecadienol in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones, the chemical messengers governing a vast array of behaviors, represent a cornerstone of chemical ecology. Among these, long-chain unsaturated alcohols, such as octadecadienol, play a pivotal role in the reproductive success of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). Understanding the intricate biosynthetic pathways that lead to the production of these specific molecules is not only of fundamental scientific interest but also holds immense potential for the development of novel, species-specific, and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in insects, detailing the key enzymatic players, their mechanisms of action, and the experimental methodologies employed to elucidate this fascinating biological process.

The Central Biosynthetic Pathway: From Fatty Acid Precursor to Pheromone

The biosynthesis of this compound, an 18-carbon alcohol with two double bonds, originates from the primary fatty acid metabolism and involves a conserved yet highly specific series of enzymatic reactions. The general pathway can be delineated into three principal stages: fatty acid synthesis, desaturation, and reduction.

Fatty Acid Synthesis: Building the Carbon Backbone

The journey begins with the ubiquitous fatty acid synthesis machinery. Acetyl-CoA, the fundamental building block, is converted to the 16-carbon saturated fatty acid, palmitoyl-CoA, and subsequently elongated to the 18-carbon stearoyl-CoA by fatty acid synthase (FAS) complexes.[1] These saturated fatty acyl-CoAs serve as the primary precursors for a multitude of fatty acid-derived compounds, including pheromones.

Desaturation: Introducing Unsaturation with Precision

The defining structural feature of this compound is the presence and specific configuration of its two double bonds. This is achieved through the action of a class of enzymes known as fatty acyl-CoA desaturases (FADs) . These enzymes are membrane-bound and introduce double bonds at specific positions in the fatty acyl chain.[2][3]

The formation of a di-unsaturated 18-carbon chain typically involves the sequential action of two different desaturases or a single desaturase with dual specificity. A common route involves an initial desaturation to form a monounsaturated C18 fatty acyl-CoA, followed by a second desaturation event. For instance, in the Egyptian cotton leafworm, Spodoptera littoralis, a Δ11-desaturase has been identified that produces (Z)-11-octadecenoic acid from stearic acid.[3] Subsequently, a Δ9-desaturase can act on a mono-unsaturated substrate to introduce a second double bond, leading to the formation of a conjugated diene, such as (Z,E)-9,11-octadecadienoic acid.[3] The precise positioning and stereochemistry (Z or E) of the double bonds are critical for the biological activity of the final pheromone molecule and are dictated by the specific desaturases present in a given insect species.

Reduction: The Final Transformation to an Alcohol

The final step in the biosynthesis of this compound is the reduction of the di-unsaturated fatty acyl-CoA to its corresponding alcohol. This conversion is catalyzed by fatty acyl-CoA reductases (FARs) . These enzymes utilize reducing equivalents, typically from NADPH, to carry out the two-step reduction of the thioester group to a primary alcohol.[4][5] The substrate specificity of the FAR is crucial in determining the final pheromone component produced. While some FARs exhibit broad substrate specificity, others are highly specific for particular chain lengths and degrees of unsaturation.[5]

The following diagram illustrates the core biosynthetic pathway of this compound:

Quantitative Data

While extensive research has been conducted on the functional characterization of the enzymes involved in pheromone biosynthesis, comprehensive quantitative data, particularly enzyme kinetics, for the specific enzymes in the this compound pathway remains relatively sparse in the literature. The following tables summarize the available quantitative information, primarily focusing on product ratios from functional assays, which provide insights into enzyme specificity.

Table 1: Product Ratios of a Functionally Characterized Δ9-Desaturase from Spodoptera littoralis

| Substrate(s) | Product | Ratio | Reference |

| Myristic acid + (E)-11-tetradecenoic acid | (Z,E)-9,11-tetradecadienoic acid | Major product | [3] |

| Myristic acid | (Z)-9-tetradecenoic acid | Minor product | [3] |

Table 2: Product Ratios of a Functionally Characterized Δ11-Desaturase from Spodoptera littoralis

| Substrate | Product(s) | Ratio | Reference |

| Palmitic acid | (Z)-11-hexadecenoic acid | 60% | [3] |

| Stearic acid | (Z)-11-octadecenoic acid | 31% | [3] |

| Myristic acid | (Z)-11-tetradecenoic acid | 4% | [3] |

| Myristic acid | (E)-11-tetradecenoic acid | 5% | [3] |

Note: The ratios for the Δ11-desaturase are relative proportions of the different unsaturated products formed when the enzyme was expressed in yeast.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections detail the core experimental protocols frequently employed in this field of research.

Cloning and Functional Analysis of Desaturase and Reductase Genes

A critical step in understanding the biosynthetic pathway is the identification and functional characterization of the key enzymes.

Objective: To isolate the candidate desaturase and reductase genes and confirm their enzymatic activity.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands of the target insect species. This is followed by reverse transcription to synthesize complementary DNA (cDNA).

-

Gene Cloning: Degenerate primers, designed based on conserved regions of known desaturase or reductase genes from other insects, are used to amplify a fragment of the target gene via Polymerase Chain Reaction (PCR). The full-length gene is then obtained using Rapid Amplification of cDNA Ends (RACE-PCR).

-

Heterologous Expression: The full-length cDNA of the candidate gene is cloned into a yeast expression vector (e.g., pYES2 for Saccharomyces cerevisiae).[6] The recombinant plasmid is then transformed into a suitable yeast strain.

-

Functional Assay:

-

The transformed yeast culture is supplemented with a potential fatty acid precursor (e.g., stearic acid for an 18-carbon pheromone).

-

After a period of incubation, the fatty acids are extracted from the yeast cells.

-

The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for analysis.

-

-

Product Identification: The FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of the enzymatic reaction.[7][8] The retention times and mass spectra of the products are compared with those of authentic standards to confirm their identity and stereochemistry.

The following diagram illustrates the experimental workflow for the functional analysis of a candidate biosynthetic enzyme:

Analysis of Pheromone Components by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it indispensable for pheromone research.

Objective: To identify and quantify the components of an insect's pheromone blend.

Methodology:

-

Sample Preparation: Pheromone glands are excised from calling female insects and extracted with a suitable organic solvent (e.g., hexane).

-

Gas Chromatography (GC): The extract is injected into a gas chromatograph. The different components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for the separation of fatty acid derivatives.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The retention time of each peak in the chromatogram and its corresponding mass spectrum are compared with those of synthetic standards to confirm the identity of each pheromone component. Quantification is typically achieved by comparing the peak area of a component with that of an internal standard of a known concentration.

Conclusion

The biosynthesis of this compound in insects is a highly regulated and specific pathway that transforms simple fatty acid precursors into potent chemical signals. The key enzymatic players—fatty acid synthases, desaturases, and reductases—work in a coordinated fashion to produce the precise molecular structure required for biological activity. While the general framework of this pathway is well-established, further research is needed to elucidate the specific enzymes involved in the biosynthesis of the vast diversity of this compound isomers found in nature and to gather more comprehensive quantitative data on their enzymatic properties. A deeper understanding of these biosynthetic pathways will undoubtedly pave the way for the development of innovative and sustainable approaches to pest management, leveraging the power of chemical communication for a greener future.

References

- 1. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies : Rothamsted Research [repository.rothamsted.ac.uk]

Stereochemistry's Decisive Role in the Biological Activity of Octadecadienols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological function. This principle is profoundly evident in the activity of octadecadienols, a class of fatty alcohols with significant potential in drug development. This technical guide provides an in-depth exploration of how the stereoisomerism of octadecadienols dictates their interaction with biological systems, influencing their efficacy as signaling molecules and therapeutic agents. We will delve into the quantitative differences in activity between stereoisomers, detail the experimental protocols necessary to assess these activities, and visualize the key signaling pathways involved.

The Influence of Stereoisomerism on Biological Activity

Octadecadienols, C18H34O, are long-chain fatty alcohols containing two double bonds. The geometry of these double bonds (cis or trans, denoted as Z or E) and the presence of chiral centers give rise to a variety of stereoisomers. Each of these isomers can exhibit remarkably different biological activities. For instance, one enantiomer of a chiral octadecadienol might be a potent agonist for a specific receptor, while its mirror image could be inactive or even act as an antagonist. Similarly, diastereomers, which are stereoisomers that are not mirror images, can have entirely distinct pharmacological profiles.

This stereoselectivity arises from the highly specific nature of interactions between small molecules and their biological targets, such as enzymes and receptors. The binding pockets of these proteins are themselves chiral, creating a "lock and key" or "hand in glove" relationship where only a molecule with the correct three-dimensional shape can bind effectively and elicit a biological response.

Quantitative Analysis of Stereoisomer Activity

The differential activity of stereoisomers is not merely a qualitative phenomenon; it can be quantified to reveal significant differences in potency and efficacy. The following tables summarize the quantitative data on the biological activity of various this compound derivatives, highlighting the impact of stereochemistry.

| Compound/Isomer | Target | Activity Type | IC50 / EC50 (µM) | Reference |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Soybean Lipoxygenase | Inhibition | Potent | [1] |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Soybean Lipoxygenase | Inhibition | More potent than the hydroxy analog | [1] |

| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced inflammation | Inhibition | 43% inhibition at 500 µg | [1] |

| Racemic 9-(Z,E)-HODE | PPARγ | Agonist | Cytotoxic at 67.5 and 101.2 µM | [2] |

| 9(R)-(Z,E)-HODE | PPARγ | Agonist | No cytotoxicity | [2] |

| 9(S)-(Z,E)-HODE | PPARγ | Agonist | No cytotoxicity | [2] |

| 12(R)-(Z,E)-HODE | PPARγ | Agonist | Markedly different from (S) form | [2] |

| 12(S)-(Z,E)-HODE | PPARγ | Agonist | Markedly different from (R) form | [2] |

| 13(R)-(Z,E)-HODE | PPARγ | Agonist | Markedly different from (S) form | [2] |

| 13(S)-(Z,E)-HODE | PPARγ | Agonist | Markedly different from (R) form | [2] |

Note: HODE (hydroxyoctadecadienoic acid) is a closely related oxidized derivative of octadecadienoic acid and serves as a valuable proxy for understanding the stereochemical influence on the activity of octadecadienols.

Key Signaling Pathways Modulated by this compound Derivatives

Derivatives of octadecadienoic acid, the parent fatty acid of octadecadienols, are known to modulate several key signaling pathways implicated in inflammation, cell proliferation, and metabolism. Understanding these pathways is crucial for the rational design of drugs targeting these processes.

Caption: Overview of signaling pathways modulated by this compound isomers.

Experimental Protocols

Precise and reproducible experimental protocols are fundamental to the study of this compound stereoisomers. The following sections provide detailed methodologies for key experiments.

Chiral Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers and diastereomers of octadecadienols is a prerequisite for studying their individual biological activities. Chiral HPLC is the most common and effective method for this purpose.

Caption: Workflow for chiral HPLC separation of this compound isomers.

In Vitro Anti-inflammatory Activity Assay: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway, a key regulator of inflammation, in response to treatment with this compound isomers.

Materials:

-

HeLa or other suitable cells stably transfected with an NF-κB luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound isomers dissolved in a suitable vehicle (e.g., DMSO).

-

TNF-α or other inflammatory stimulus.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the NF-κB luciferase reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of the this compound isomers for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include appropriate controls (vehicle control, stimulus-only control).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each treatment group compared to the stimulus-only control.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of this compound isomers to inhibit the activity of COX enzymes, which are critical in the inflammatory pathway.

Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Assay buffer (e.g., Tris-HCl).

-

This compound isomers.

-

COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).

Protocol:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and various concentrations of the this compound isomers. Include a known COX inhibitor as a positive control and a vehicle control.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at the recommended temperature and for the specified time.

-

Detection: Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the chosen detection method.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the this compound isomers. Determine the IC50 value, which is the concentration of the isomer that causes 50% inhibition of the enzyme activity.

Conclusion

The stereochemistry of octadecadienols is not a subtle molecular detail but a commanding factor that dictates their biological activity. For researchers and drug development professionals, a thorough understanding of the distinct properties of each stereoisomer is paramount. The quantitative data, detailed experimental protocols, and signaling pathway visualizations provided in this guide offer a comprehensive framework for investigating and harnessing the therapeutic potential of specific this compound stereoisomers. As the field of stereoselective synthesis and analysis continues to advance, the ability to design and develop drugs with precisely defined three-dimensional structures will undoubtedly lead to safer and more effective therapies.

References

The Emergence of Octadecadienol: A Technical Guide to its Discovery and Role as a Pheromone Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of insect chemical communication is primarily orchestrated by pheromones, chemical signals that elicit specific behavioral or physiological responses in conspecifics. Among the vast array of pheromonal compounds, long-chain unsaturated alcohols and their derivatives play a pivotal role, particularly in the mating rituals of Lepidoptera. This technical guide delves into the discovery and elucidation of octadecadienol as a crucial precursor in the biosynthesis of sex pheromones, with a specific focus on the (3Z,13Z) isomer and its derivatives, which are key attractants for numerous clearwing moth species (family Sesiidae). This guide will provide a comprehensive overview of the biosynthetic pathways, detailed experimental protocols for identification and characterization, and quantitative data on pheromone composition, offering valuable insights for researchers in chemical ecology, pest management, and drug development.

The Discovery of (3Z,13Z)-Octadecadienol Derivatives as Pheromones

The identification of (3Z,13Z)-octadecadien-1-ol and its corresponding acetate, (3Z,13Z)-octadecadienyl acetate, as potent sex attractants for clearwing moths marked a significant advancement in the understanding of pheromone communication in the Sesiidae family. Initial investigations in the late 20th century, employing a combination of field trapping with synthetic lures and subsequent chemical analysis of female pheromone glands, led to the isolation and identification of these C18 dienes. These compounds were found to be the largest pheromone molecules isolated from a lepidopteran species at the time.

Quantitative Analysis of Pheromone Gland Composition

The precise blend of pheromone components is often crucial for species-specific communication. Quantitative analysis of pheromone gland extracts from various clearwing moth species has revealed the relative abundance of (3Z,13Z)-octadecadien-1-ol and its acetate, along with other minor components. These analyses are typically performed using gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electroantennographic detection (GC-EAD).

Table 1: Pheromone Composition in Gland Extracts of Selected Synanthedon Species

| Species | (3Z,13Z)-octadecadienyl acetate (Z3,Z13-18:OAc) | (E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc) | (Z,Z)-3,13-octadecadien-1-ol (Z3,Z13-18:OH) | Other Components | Ratio (Z3,Z13:E3,Z13) | Reference |

| Synanthedon myopaeformis | Major Component | Minor Component | Minor Component | (2E,13Z)-octadecadienyl acetate | - | [1] |

| Synanthedon bicingulata | ~60% | ~40% | Minor Component | (Z)-13-octadecenyl acetate, (E,Z)-2,13-octadecadienyl acetate, (E,Z)-3,13-octadecadien-1-ol | 4:6 | [2] |

| Synanthedon haitangvora | ~50% | Minor Component | Minor Component | (E,Z)-2,13-octadecadienyl acetate (~50%), various C16 and C18 acetates and alcohols | - | [1] |

Table 2: Field Trapping Bioassays with Synthetic Pheromone Blends

| Species | Lure Composition | Trap Catch (Mean no. of males) | Location | Reference |

| Synanthedon bicingulata | 4.3:5.7 blend of E3,Z13-18:OAc and Z3,Z13-18:OAc | 13.2 ± 2.2 (in bucket traps) | Not Specified | [3] |

| Synanthedon exitiosa (Peachtree Borer) | 92% pure (Z,Z)-3,13-octadecadien-1-ol acetate | 93-100% reduction in trap catch in permeated plots | Not Specified | [4] |

| Synanthedon pictipes (Lesser Peachtree Borer) | 92% pure (Z,Z)-3,13-octadecadien-1-ol acetate | 75-95% reduction in trap catch in permeated plots | Not Specified | [4] |

Biosynthetic Pathway of (3Z,13Z)-Octadecadienyl Acetate

The biosynthesis of (3Z,13Z)-octadecadienyl acetate originates from common fatty acid metabolism. The pathway involves a series of enzymatic reactions including desaturation, chain elongation (or shortening), reduction, and acetylation. While the complete pathway for this specific pheromone is still an active area of research, a putative pathway can be constructed based on known enzymatic functions in other lepidopteran species.

Caption: Proposed biosynthetic pathway of (3Z,13Z)-octadecadienyl acetate.

Experimental Protocols

The identification and characterization of this compound-derived pheromones and their biosynthetic enzymes involve a multi-step experimental workflow.

Caption: Experimental workflow for pheromone discovery and characterization.

Pheromone Gland Extraction and Analysis

Objective: To extract and identify the chemical components of the female sex pheromone.

Protocol:

-

Pheromone Gland Excision: Female moths are typically used during their peak calling (pheromone-releasing) period. The ovipositor, containing the pheromone gland, is excised.

-

Solvent Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, such as hexane, for a period ranging from 30 minutes to several hours.

-

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): The crude extract is injected into a gas chromatograph. The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other passing over a male moth's antenna. Electrical signals from the antenna are recorded, and peaks in the EAD trace that correspond to peaks in the FID trace indicate biologically active compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical structure of the active compounds, the extract is analyzed by GC-MS. The mass spectrum of each active peak is compared to libraries of known compounds and to the spectra of synthetic standards.[3][5] The GC is often equipped with a non-polar column (e.g., HP-5ms), and the oven temperature is programmed to separate the components effectively. A typical program might start at 35°C, ramp to 290°C, and hold for a period.[3] The mass spectrometer is operated in electron impact mode (e.g., at 70 eV).[3]

-

Structure Confirmation: The final identification is confirmed by comparing the retention times and mass spectra of the natural products with those of authentic, chemically synthesized standards.

Gene Discovery and Functional Characterization

Objective: To identify and characterize the enzymes responsible for pheromone biosynthesis.

Protocol:

-

Transcriptome Analysis: RNA is extracted from the pheromone glands and sequenced to generate a transcriptome. This provides a snapshot of all the genes being expressed in the gland.[6]

-

Candidate Gene Identification: The transcriptome is searched for sequences with homology to known fatty acid desaturases, fatty acyl-CoA reductases, and acetyltransferases from other insects.[6]

-

Heterologous Expression: Candidate genes are cloned into an expression vector and introduced into a host organism, such as the yeast Saccharomyces cerevisiae or insect cell lines (e.g., Sf9).[7]

-

Functional Assays: The transformed host cells are cultured and supplied with a potential fatty acid precursor (e.g., palmitic acid, stearic acid). The metabolites produced by the cells are then extracted and analyzed by GC-MS to determine if the expressed enzyme can convert the precursor into the expected pheromone intermediate.[7]

Conclusion

The discovery of this compound and its derivatives as key pheromone components in clearwing moths has significantly advanced our understanding of insect chemical communication. The integration of analytical chemistry, molecular biology, and behavioral ecology has provided a comprehensive picture of the biosynthesis and function of these important semiochemicals. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of pheromone biosynthesis and to develop novel, environmentally benign pest management strategies. Furthermore, the elucidation of these biosynthetic pathways and the characterization of the involved enzymes may provide novel targets for the development of specific inhibitors, opening new avenues for drug development in the context of agricultural and public health.

References

- 1. Identification and field bioassays of the sex pheromone of Synanthedon haitangvora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Octadecanoid Pathway: A Core Signaling System in Plant Defense and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "octadecadienol" refers to a class of 18-carbon fatty alcohols with two double bonds, their specific role as primary signaling molecules in plants is not extensively documented in current research. However, the broader "octadecanoid pathway" is a well-established and critical signaling cascade in plants, originating from the 18-carbon polyunsaturated fatty acid, α-linolenic acid. This pathway is responsible for the biosynthesis of a class of potent lipid-derived signaling molecules known as jasmonates, which are central to plant defense against herbivores and pathogens, as well as regulating various aspects of growth and development.[1][2] This guide provides a comprehensive overview of the octadecanoid pathway, its key signaling molecules, their biological roles, and the experimental methodologies used to study them. The primary focus will be on the two major signaling molecules of this pathway: jasmonic acid (JA) and its precursor, 12-oxo-phytodienoic acid (OPDA).

Biosynthesis of Octadecanoids

The biosynthesis of jasmonates begins in the chloroplasts and is completed in the peroxisomes. The process is initiated by the release of α-linolenic acid from chloroplast membranes in response to various stimuli, such as wounding or pathogen attack.[3]

The key enzymatic steps are as follows:

-

Lipoxygenase (LOX): α-linolenic acid is oxygenated by 13-LOX to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[4]

-

Allene Oxide Synthase (AOS): 13-HPOT is then converted to an unstable allene oxide.[4]

-

Allene Oxide Cyclase (AOC): The allene oxide is cyclized to form 12-oxo-phytodienoic acid (OPDA).[4]

-

OPDA Reductase (OPR3): OPDA is transported to the peroxisome and is reduced by OPR3.[4]

-

β-oxidation: The product of the OPR3 reaction undergoes three cycles of β-oxidation to yield jasmonic acid (JA).[3]

dot digraph "Octadecanoid Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#4285F4"];

} caption: "Octadecanoid Biosynthesis Pathway"

Plant Signaling Pathways

The octadecanoid pathway gives rise to at least two distinct signaling branches, one mediated by jasmonic acid and its derivatives (collectively known as jasmonates), and another mediated by OPDA.

Jasmonate (JA) Signaling

The bioactive form of jasmonate is jasmonoyl-isoleucine (JA-Ile). The core of the JA signaling pathway is the COI1-JAZ-MYC module.[5][6]

-

Perception: In the presence of JA-Ile, the F-box protein CORONATINE INSENSITIVE 1 (COI1) forms a co-receptor complex with JASMONATE ZIM-DOMAIN (JAZ) proteins.[5]

-

Signal Transduction: This complex formation targets the JAZ proteins for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.[7]

-

Transcriptional Activation: The degradation of JAZ repressors releases the transcription factor MYC2 and other related transcription factors, which then activate the expression of a wide range of jasmonate-responsive genes, including those involved in defense.[6]

dot digraph "Jasmonate (JA) Signaling Pathway" { graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#4285F4"];

} caption: "JA Signaling Pathway"

12-oxo-phytodienoic Acid (OPDA) Signaling

OPDA can also act as a signaling molecule independently of its conversion to JA. This pathway is less well understood but is known to be largely independent of the COI1 receptor.[1][8] OPDA signaling is involved in regulating a distinct set of genes, often related to stress responses and development.[1][9] It is suggested that OPDA may exert its signaling function through its electrophilic properties, potentially modifying target proteins.[8]

dot digraph "OPDA Signaling Pathway" { graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#4285F4"];

} caption: "OPDA Signaling Pathway"

Quantitative Data

The levels of octadecanoid signaling molecules and the expression of their target genes are tightly regulated in response to various stimuli. The following tables summarize representative quantitative data from studies on Arabidopsis thaliana and tomato.

Table 1: Jasmonate Concentrations in Response to Wounding

| Plant Species | Tissue | Treatment | Jasmonic Acid (JA) Concentration (pmol/g FW) | Reference |

| Solanum lycopersicum (Tomato) | Leaves | Unwounded (Control) | 12 ± 1 | [10] |

| Solanum lycopersicum (Tomato) | Leaves | Wounded (1 hour) | 262 ± 41 | [10] |

| Solanum lycopersicum (Tomato) | Leaves | Wounded (3 hours) | 151 ± 26 | [10] |

| Arabidopsis thaliana | Rosette Leaves | Unwounded (Control) | ~5 | [11] |

| Arabidopsis thaliana | Wounded Leaves | Wounded (5 min) | ~50 | [11] |

| Arabidopsis thaliana | Systemic Leaves | Wounded (5 min) | ~50 | [11] |

Table 2: Fold Change in Defense Gene Expression in Response to Jasmonate Treatment

| Plant Species | Gene | Treatment | Fold Change vs. Control | Reference |

| Arabidopsis thaliana | AtVSP | Methyl Jasmonate | Strong Induction | [12] |

| Arabidopsis thaliana | DHS1 | Methyl Jasmonate | Strong Induction | [12] |

| Arabidopsis thaliana | PAL1 | Methyl Jasmonate | Strong Induction | [12] |

| Arabidopsis thaliana | GST | Methyl Jasmonate | No Induction | [12] |

| Rhododendron simsii | RsLOX | 100 µM Methyl Jasmonate (4h) | ~12 | [13] |

| Rhododendron simsii | RsAOS | 100 µM Methyl Jasmonate (4h) | ~10 | [13] |

Experimental Protocols

Protocol 1: Extraction and Quantification of Jasmonates by LC-MS/MS

This protocol is adapted from methodologies for phytohormone analysis.[14][15][16]

1. Sample Preparation: a. Harvest plant tissue (e.g., 50-100 mg of leaf material) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. To the frozen powder, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). b. Add a known amount of a labeled internal standard (e.g., d6-JA) for accurate quantification. c. Vortex thoroughly and incubate at 4°C for 30 minutes with shaking. d. Centrifuge at 16,000 x g for 10 minutes at 4°C. e. Collect the supernatant.

3. Purification (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a non-polar solvent to remove interfering compounds. d. Elute the jasmonates with a suitable solvent (e.g., 80% methanol).

4. LC-MS/MS Analysis: a. Dry the eluate under a stream of nitrogen or in a vacuum concentrator. b. Reconstitute the sample in a small volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile with 0.1% formic acid). c. Inject the sample into an LC-MS/MS system equipped with a reverse-phase column (e.g., C18). d. Use a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). e. Detect and quantify the jasmonates using a mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and the internal standard.

Protocol 2: Analysis of Defense Gene Expression by RT-qPCR

This protocol is based on standard molecular biology techniques for gene expression analysis.[17][18][19]

1. RNA Extraction: a. Harvest plant tissue and flash-freeze in liquid nitrogen. b. Extract total RNA using a commercial kit (e.g., NucleoSpin RNA plant kit) or a TRIzol-based method, following the manufacturer's instructions. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MuLV Reverse Transcriptase) and an oligo(dT) primer.

3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing: cDNA template, gene-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and Taq DNA polymerase. b. Perform the qPCR in a real-time PCR cycler using a typical three-step cycling protocol: i. Initial denaturation (e.g., 95°C for 5 minutes). ii. 40 cycles of:

- Denaturation (e.g., 95°C for 20 seconds).

- Annealing (e.g., 60°C for 30 seconds).

- Extension (e.g., 72°C for 30 seconds). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product. d. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the gene of interest to a stably expressed reference gene (e.g., ACTIN or UBIQUITIN).

Protocol 3: Herbivore and Pathogen Bioassays

These are generalized protocols for assessing plant defense.[20][21][22]

Herbivore Bioassay (e.g., with Trichoplusia ni on Arabidopsis): a. Grow plants to the desired developmental stage (e.g., 4-5 weeks old). b. Place one or more larvae on the leaves of each plant. c. Monitor larval growth and feeding damage over several days. d. Quantify plant resistance by measuring larval weight gain and/or the amount of leaf area consumed.

Pathogen Bioassay (e.g., with Pseudomonas syringae on Arabidopsis): a. Culture the bacterial pathogen to the desired density (e.g., OD600 = 0.2). b. Infiltrate a bacterial suspension into the leaves of the plants using a needleless syringe. c. Keep the plants at high humidity for the first 24 hours to facilitate infection. d. Monitor the development of disease symptoms (e.g., chlorosis, necrosis) over 3-5 days. e. Quantify disease severity by measuring the lesion size or by determining the bacterial titer in the infected leaves.

Conclusion

The octadecanoid pathway is a fundamental signaling system in plants, orchestrating a wide array of responses to both biotic and abiotic stresses, as well as regulating key developmental processes. While the specific roles of octadecadienols remain to be fully elucidated, the major products of this pathway, jasmonic acid and 12-oxo-phytodienoic acid, act as potent signaling molecules. The interplay between the JA-Ile/COI1-dependent and the OPDA/COI1-independent signaling pathways provides a sophisticated mechanism for fine-tuning plant responses to a complex and ever-changing environment. The experimental approaches detailed in this guide provide a robust framework for further dissecting the intricacies of this vital signaling network. A deeper understanding of the octadecanoid pathway holds significant promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical applications.

References

- 1. Another JA/COI1-independent role of OPDA detected in tomato embryo development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Another JA/COI1-independent role of OPDA detected in tomato embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors [frontiersin.org]

- 8. An Ancient COI1-Independent Function for Reactive Electrophilic Oxylipins in Thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. The wound hormone jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jasmonate is essential for insect defense in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 16. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 17. Real-Time qPCR Analysis of Defense Gene Expression [bio-protocol.org]

- 18. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. An Improved Bioassay to Study Arabidopsis Induced Systemic Resistance (ISR) Against Bacterial Pathogens and Insect Pests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research-portal.uu.nl [research-portal.uu.nl]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Octadecadienol Derivatives from Natural Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienol derivatives, a class of unsaturated fatty alcohols, are garnering significant attention within the scientific community for their diverse and potent biological activities. Found in a variety of natural extracts, these C18 compounds with two double bonds exhibit promising antimicrobial, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, focusing on their natural sources, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Extraction

This compound derivatives have been identified in a range of plant species. Notable examples include 2-Methyl-Z,Z-3,13-octadecadienol and 2-methyl-E,E-3,13-octadecadienol.

Table 1: Natural Sources of this compound Derivatives

| Compound | Natural Source(s) |

| 2-Methyl-Z,Z-3,13-octadecadienol | Lagenaria breviflora, Ailanthus glandulosa, Epilobium angustifolium, Castor Oil, Mangifera indica |

| 2-methyl-E,E-3,13-octadecadienol | Lagenaria breviflora |

| Methyl 5,12-octadecadienoate | Michelia champaca |

| Ethyl 9cis,11trans-octadecadienoate | Michelia champaca |

Experimental Protocol: Extraction of 2-methyl-E,E-3,13-octadecadienol from Lagenaria breviflora Fruit

This protocol describes a typical methanol-based extraction method for obtaining this compound derivatives from plant material.

Materials:

-

Dried and powdered fruit of Lagenaria breviflora

-

Methanol (analytical grade)

-

Rotary evaporator

-

Filter paper

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Obtain and prepare the plant material by drying and grinding the fruit of Lagenaria breviflora into a fine powder.

-

Subject the powdered material to methanol extraction.[1]

-

The resulting extract is then concentrated using a rotary evaporator to yield a crude extract.

-

The chemical composition of the extract is analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system to identify and quantify the presence of 2-methyl-E,E-3,13-octadecadienol and other constituents.[1]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities. The following tables summarize the available quantitative data for these effects.

Larvicidal and Pupicidal Activity

Octadecadienoate derivatives isolated from Michelia champaca have shown significant larvicidal and pupicidal activity against the dengue vector, Aedes albopictus.

Table 2: Larvicidal and Pupicidal Activity of Octadecadienoate Derivatives against Aedes albopictus

| Derivative | Activity | LC50 (ppm) | LC90 (ppm) |

| Ethyl acetate extractive (containing methyl 5,12-octadecadienoate and ethyl 9cis,11trans-octadecadienoate) | Larvicidal | 0.9880 | 36.0491 |

| Ethyl acetate extractive | Pupicidal | >100 (100% mortality at 200 ppm) | - |

Data from a study on Michelia champaca seed extract.[2]

Experimental Protocol: Larvicidal Bioassay

This protocol is a standard method for assessing the larvicidal activity of natural compounds against mosquito larvae.

Materials:

-

Third instar larvae of Aedes albopictus

-

Test compound (octadecadienoate derivative)

-

Distilled water

-

Disposable cups

-

Powdered food for larvae

-

Pipettes

Procedure:

-

Prepare a stock solution of the test substance. If the substance is not water-soluble, a suitable solvent like DMSO can be used, ensuring the final concentration in the assay does not exceed a non-toxic level (e.g., 1%).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 15.62, 31.25, 62.5, 125, 250, and 500 ppm).[3]

-

For each concentration, prepare triplicate disposable cups containing 10 mL of distilled water.[3]

-

Add 10 third instar larvae to each cup.[3]

-

Add a small amount of powdered food to each cup.[3]

-

Add the prescribed concentration of the test substance to each cup.[3]

-

Prepare a negative control group containing distilled water (and solvent if used) and larvae, but no test substance.

-

Incubate the cups under controlled conditions (e.g., 25-28°C).

-

Record larval mortality after 24 and 48 hours of exposure.[3]

-

Calculate the LC50 and LC90 values using appropriate statistical software (e.g., Polo plus).[3]

Antimicrobial and Anti-inflammatory Activities

While several this compound derivatives have been reported to possess antimicrobial and anti-inflammatory properties, there is a notable lack of specific quantitative data such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values in the currently available literature. One study on a crude extract of Sargassum vulgare, which contains 9,12-octadecadienoyl chloride, reported an MIC value of 250 μg/ml against a multi-drug resistant bacterial strain.[3] However, data for the pure this compound derivatives is needed for a more precise understanding of their potency. Similarly, while the anti-inflammatory potential is suggested, quantitative measures of this activity, for instance, through the inhibition of cyclooxygenase (COX) enzymes or nitric oxide (NO) production, are not yet well-documented for specific this compound derivatives.

Signaling Pathway Modulation

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are still under investigation. However, based on the activities of structurally related fatty acid derivatives, it is plausible that they may influence key inflammatory pathways.

Potential Anti-inflammatory Signaling Pathways

Many natural compounds with anti-inflammatory properties are known to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.

NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound derivatives may inhibit this pathway, potentially by targeting the IKK complex.

MAPK Pathway: The MAPK cascade is another critical pathway in the inflammatory response. It involves a series of protein kinases (MAPKKK, MAPKK, and MAPK) that are sequentially activated. Activated MAPKs can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of inflammatory mediators. This compound derivatives could potentially interfere with this cascade at various levels.

Further research is imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound derivatives to fully understand their therapeutic potential.

Conclusion and Future Directions

This compound derivatives from natural extracts represent a promising class of bioactive compounds with demonstrated insecticidal and potential antimicrobial and anti-inflammatory activities. This guide has summarized the current knowledge, highlighting the need for more extensive quantitative biological data and mechanistic studies. Future research should focus on:

-

Isolation and characterization of novel this compound derivatives from a wider range of natural sources.

-

Comprehensive quantitative evaluation of their antimicrobial (MIC values) and anti-inflammatory (IC50 values for key enzymes and mediators) activities.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Preclinical and clinical investigations to assess their therapeutic potential for various diseases.

By addressing these research gaps, the full potential of this compound derivatives as lead compounds for the development of new pharmaceuticals can be realized.

References

- 1. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Antimicrobial potential, GCMS analysis and molecular docking studies of Coelogyne suaveolens extracts: Identification of bioactive compounds with mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for the Identification of Octadecadienol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and differentiation of octadecadienol isomers. Octadecadienols, C18H34O, are long-chain fatty alcohols with two double bonds, the positions and configurations of which give rise to a multitude of isomers with potentially distinct biological activities. Accurate isomer identification is therefore critical in fields ranging from pheromone research to drug development. This document outlines the key spectroscopic data and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in the analysis of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying this compound isomers. Separation is typically achieved after derivatization of the alcohol to its more volatile fatty acid methyl ester (FAME) or other suitable derivatives. The retention times on a gas chromatograph provide initial differentiation, while the mass spectrum offers structural information for identification.

Experimental Protocol: GC-MS Analysis of this compound Isomers as Fatty Acid Methyl Esters (FAMEs)

-

Derivatization to FAMEs:

-

Sample Preparation: Dissolve the this compound sample (typically 1-10 mg) in a suitable solvent such as a toluene-methanol mixture.

-

Transesterification: Add a solution of sodium methoxide in methanol and heat the mixture (e.g., at 50°C for 10 minutes) to convert the alcohol to its corresponding methyl ether, which can then be analyzed, or more commonly, oxidize the alcohol to the corresponding carboxylic acid followed by esterification. A common method for the latter is to use a reagent like Jones' reagent followed by acid-catalyzed esterification with methanol and a catalyst like sulfuric acid or boron trifluoride-methanol complex.

-

Extraction: After the reaction, neutralize the mixture and extract the FAMEs with a non-polar solvent like hexane.

-

Purification: Wash the organic layer with water to remove any residual reagents and dry it over an anhydrous salt like sodium sulfate. The solvent is then evaporated, and the sample is redissolved in a small volume of hexane for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A GC system equipped with a capillary column is essential. Highly polar columns, such as those with cyanopropyl stationary phases (e.g., CP-Sil 88, BPX70), are effective for separating positional and geometric isomers of FAMEs.

-

Injection: Inject a small volume (e.g., 1 µL) of the FAME solution into the GC inlet, which is typically heated to a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Carrier Gas: Helium is a commonly used carrier gas.

-

Oven Temperature Program: A temperature gradient is crucial for separating a mixture of isomers. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

-

Mass Spectrometer: The GC is coupled to a mass spectrometer, which is typically operated in electron ionization (EI) mode.

-

Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions of the eluting compounds.

-

Data Presentation: Mass Spectral Fragmentation of this compound Isomers

The mass spectra of this compound isomers, particularly after derivatization, can provide clues to the double bond positions. While the molecular ion peak (M+) will be the same for all isomers, the fragmentation patterns can differ. To definitively locate the double bonds, further derivatization to form adducts (e.g., with dimethyl disulfide - DMDS) across the double bonds is often employed. The fragmentation of these adducts in the mass spectrometer will be specific to the original double bond positions.

| Derivative | Key Fragmentation Ions (m/z) | Interpretation |

| Fatty Acid Methyl Ester (FAME) | M+ (molecular ion) | Confirms the molecular weight of the ester. |

| [M-31]+ or [M-OCH3]+ | Loss of the methoxy group. | |

| [M-74]+ | McLafferty rearrangement for saturated FAMEs, can be indicative in polyunsaturated FAMEs. | |

| Dimethyl Disulfide (DMDS) Adduct | Fragments from cleavage between the two CH3S-substituted carbons | Pinpoints the location of the double bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it invaluable for distinguishing between isomers. Both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Analysis of this compound Isomers

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified this compound isomer (typically 5-20 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

-

-

NMR Spectrometer and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex spectra.

-

Acquire both ¹H and ¹³C NMR spectra.

-

For complex spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign signals and elucidate the full structure.

-

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for this compound Isomers

The chemical shifts (δ) and coupling constants (J) in NMR spectra are highly sensitive to the geometry (cis/trans) and position of the double bonds.

¹H NMR:

-

Olefinic Protons (-CH=CH-): These protons typically resonate in the range of 5.0-6.5 ppm. The chemical shifts and coupling constants can distinguish between cis and trans isomers. Protons on a trans double bond generally have larger coupling constants (J ≈ 12-18 Hz) compared to those on a cis double bond (J ≈ 6-12 Hz).[1] For conjugated systems, the "inner" protons are typically deshielded and appear at a higher chemical shift compared to the "outer" protons.[1][2]

-

Allylic Protons (-CH₂-CH=CH-): These protons are found in the region of 2.0-2.8 ppm.

-

Hydroxymethyl Protons (-CH₂-OH): The protons on the carbon bearing the hydroxyl group typically appear around 3.6 ppm.

¹³C NMR:

-

Olefinic Carbons (-C=C-): These carbons resonate in the range of 120-140 ppm. The chemical shifts can provide information about the substitution pattern and geometry of the double bonds.

-

Hydroxymethyl Carbon (-C-OH): The carbon attached to the hydroxyl group typically appears around 60-65 ppm.

| Isomer Type | ¹H NMR Chemical Shift (ppm) - Olefinic Protons | ¹³C NMR Chemical Shift (ppm) - Olefinic Carbons |

| Non-conjugated, cis | ~5.3-5.4 | ~128-130 |

| Non-conjugated, trans | ~5.4-5.5 | ~129-131 |

| Conjugated, cis,trans | ~5.3-6.4 | ~125-135 |

| Conjugated, trans,trans | ~5.5-6.1 | ~130-133 |

Note: These are approximate ranges and can vary depending on the specific isomer and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For this compound isomers, it is particularly useful for confirming the presence of the hydroxyl group and for distinguishing between cis and trans double bonds.

Experimental Protocol: FTIR Analysis of this compound Isomers

-

Sample Preparation:

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet.

-

-

FTIR Spectrometer and Data Acquisition:

-